4-(1-Oxo-1H-2-benzopyran-4-carbonyl)benzonitrile
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Overview
Description
4-(1-Oxo-1H-2-benzopyran-4-carbonyl)benzonitrile is a complex organic compound that belongs to the class of benzopyran derivatives
Preparation Methods
The synthesis of 4-(1-Oxo-1H-2-benzopyran-4-carbonyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxycoumarin with benzoyl chloride, followed by the introduction of a nitrile group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as pyridine and solvents like dichloromethane to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(1-Oxo-1H-2-benzopyran-4-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups like amines or hydroxyl groups using appropriate reagents and conditions.
Scientific Research Applications
4-(1-Oxo-1H-2-benzopyran-4-carbonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzopyran derivatives have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(1-Oxo-1H-2-benzopyran-4-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-(1-Oxo-1H-2-benzopyran-4-carbonyl)benzonitrile can be compared with other benzopyran derivatives such as:
Chromone-2-carboxylic acid: Similar in structure but lacks the nitrile group, making it less reactive in certain chemical reactions.
Coumarin: A simpler benzopyran derivative with different biological activities and applications.
Umbelliferone: Another benzopyran derivative with distinct photophysical properties and uses in fluorescence studies.
Properties
CAS No. |
62258-01-9 |
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Molecular Formula |
C17H9NO3 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
4-(1-oxoisochromene-4-carbonyl)benzonitrile |
InChI |
InChI=1S/C17H9NO3/c18-9-11-5-7-12(8-6-11)16(19)15-10-21-17(20)14-4-2-1-3-13(14)15/h1-8,10H |
InChI Key |
KGDPWRFQHQVROF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=COC2=O)C(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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